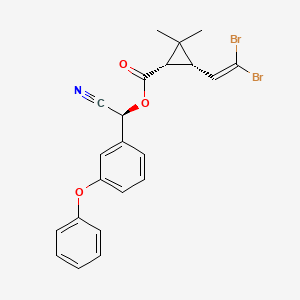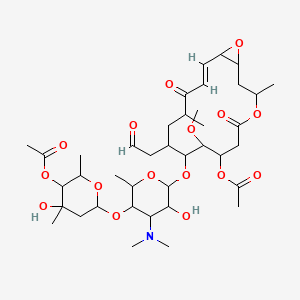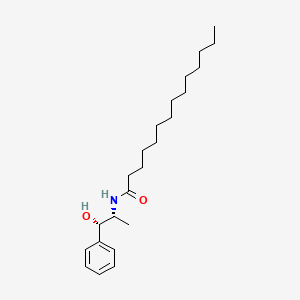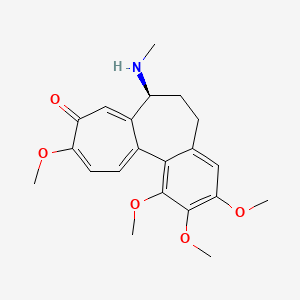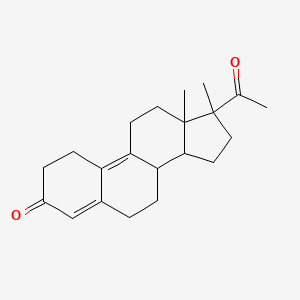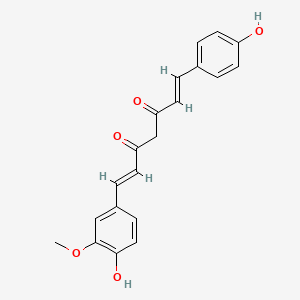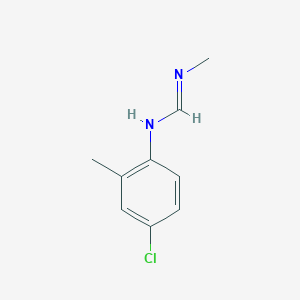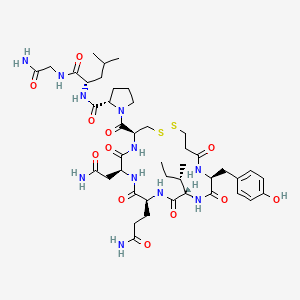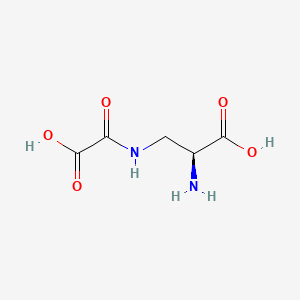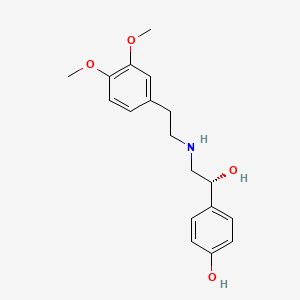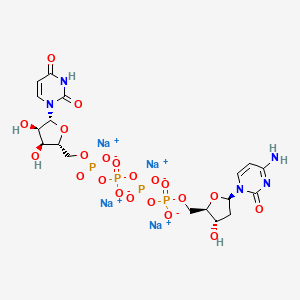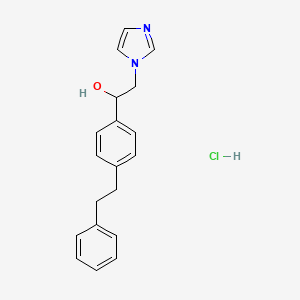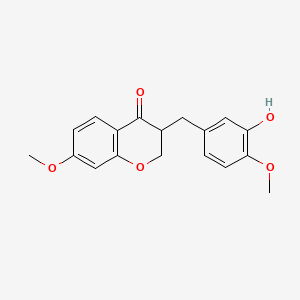
Madol
Overview
Description
Desoxymethyltestosterone, also known as Madol or Pheraplex, is a synthetic and orally active anabolic-androgenic steroid. It is a 17α-methylated derivative of dihydrotestosterone. This compound was one of the first designer steroids marketed as a performance-enhancing drug for athletes and bodybuilders .
Mechanism of Action
Target of Action
Desoxymethyltestosterone, also known as Madol, is a synthetic and orally active anabolic–androgenic steroid (AAS) and a 17α-methylated derivative of dihydrotestosterone (DHT) which was never marketed for medical use . The primary target of Desoxymethyltestosterone is the androgen receptor (AR). In animal studies, Desoxymethyltestosterone has been found to bind to the androgen receptor about half as strongly as DHT .
Mode of Action
Desoxymethyltestosterone, or this compound, interacts with its target, the androgen receptor, to exert its effects. It binds to the androgen receptor, leading to a change in the receptor’s activity. The binding of Desoxymethyltestosterone to the androgen receptor results in anabolic effects that are 160% that of testosterone while being only 60% as androgenic, giving it a Q ratio of 6.5:1 .
Result of Action
The molecular and cellular effects of Desoxymethyltestosterone’s action are primarily anabolic. In animal studies, treatment with Desoxymethyltestosterone resulted only in a stimulation of the weight of the levator ani muscle; the prostate and seminal vesicle weights remained unaffected . This suggests that Desoxymethyltestosterone has powerful anabolic steroid attributes with some indication of toxicity .
Biochemical Analysis
Biochemical Properties
Desoxymethyltestosterone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the androgen receptor (AR) with about half the affinity of dihydrotestosterone . This binding initiates a cascade of biochemical events that lead to its anabolic and androgenic effects. The compound also interacts with enzymes involved in steroid metabolism, such as 5α-reductase and aromatase, although its exact interactions with these enzymes are less well-documented .
Cellular Effects
Desoxymethyltestosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It promotes muscle growth by stimulating protein synthesis and inhibiting protein degradation in muscle cells . The compound also affects cell signaling pathways by activating the androgen receptor, which in turn regulates the expression of genes involved in muscle growth and development . Additionally, desoxymethyltestosterone can impact cellular metabolism by increasing the uptake of amino acids and glucose into muscle cells .
Molecular Mechanism
At the molecular level, desoxymethyltestosterone exerts its effects primarily through binding to the androgen receptorThis interaction regulates the transcription of target genes involved in muscle growth and development . Desoxymethyltestosterone also inhibits the activity of enzymes such as 5α-reductase, which converts testosterone to dihydrotestosterone, thereby modulating the levels of active androgens in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desoxymethyltestosterone can change over time. The compound is relatively stable, but its anabolic effects may diminish with prolonged use due to receptor downregulation and other adaptive mechanisms . Long-term studies in animal models have shown that desoxymethyltestosterone can cause liver damage and left ventricular hypertrophy, indicating potential long-term adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of desoxymethyltestosterone vary with different dosages in animal models. At low doses, it promotes muscle growth and increases strength without significant adverse effects . At higher doses, it can cause liver damage, cardiovascular problems, and other toxic effects . Studies have shown that desoxymethyltestosterone has an anabolic effect 160% that of testosterone while being only 60% as androgenic, giving it a favorable anabolic-to-androgenic ratio .
Metabolic Pathways
Desoxymethyltestosterone is metabolized primarily in the liver, where it undergoes various enzymatic transformations. These include oxidation, reduction, and conjugation reactions that convert the compound into more polar metabolites for excretion . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the oxidation of desoxymethyltestosterone . The compound’s metabolites are then excreted in the urine .
Transport and Distribution
Desoxymethyltestosterone is transported and distributed within cells and tissues through the bloodstream. It binds to plasma proteins such as albumin and sex hormone-binding globulin (SHBG), which facilitate its transport to target tissues . Once inside the cells, desoxymethyltestosterone can diffuse across cell membranes and bind to intracellular androgen receptors . Its distribution is influenced by factors such as tissue perfusion, lipid content, and regional pH .
Subcellular Localization
Within cells, desoxymethyltestosterone is primarily localized in the cytoplasm and nucleus. It binds to androgen receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus . In the nucleus, this complex interacts with DNA to regulate gene expression . The subcellular localization of desoxymethyltestosterone is crucial for its activity, as it allows the compound to modulate the transcription of target genes involved in muscle growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desoxymethyltestosterone is synthesized through a multi-step process starting from dihydrotestosteroneThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate these transformations .
Industrial Production Methods
Industrial production of desoxymethyltestosterone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Desoxymethyltestosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of functional groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of desoxymethyltestosterone .
Scientific Research Applications
Desoxymethyltestosterone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of anabolic steroids.
Biology: Studied for its effects on muscle growth and androgen receptor binding.
Medicine: Investigated for potential therapeutic uses in conditions like muscle wasting and osteoporosis.
Industry: Used in the development of performance-enhancing supplements and drugs.
Comparison with Similar Compounds
Desoxymethyltestosterone is unique among anabolic steroids due to its structure, which includes a double bond at the 2-position and the absence of a 3-keto group. Similar compounds include:
Methyltestosterone: Another 17α-methylated steroid but with different anabolic and androgenic properties.
Oxymetholone: Known for its strong anabolic effects but also significant side effects.
Ethylestrenol: Lacks the 3-keto group but has different pharmacological properties.
Desoxymethyltestosterone’s unique structure gives it a favorable anabolic to androgenic ratio, making it a potent performance-enhancing agent with relatively fewer androgenic side effects .
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVHJVATKMIOPQ-PAPWGAKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC=CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872931 | |
| Record name | Desoxymethyltestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3275-64-7 | |
| Record name | Desoxymethyltestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3275-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoxymethyltestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC63329 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desoxymethyltestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESOXYMETHYLTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E9G5A169 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


